ethyl 2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate

ADME prediction Lipophilicity Permeability

Ethyl 2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate (CAS 374711-64-5, molecular formula C17H20O5, exact mass 304.1311 g/mol) is a synthetic small molecule categorized within the coumarin chemical class. It belongs to the InterBioScreen natural compound derivative library (ID STOCK1N-28612) and is characterized by three critical structural features: a 3,4,8-trimethyl-substituted 2-oxo-2H-chromen-7-ol core, a 7-oxy-linked propanoate linker, and a terminal ethyl ester.

Molecular Formula C17H20O5
Molecular Weight 304.34 g/mol
Cat. No. B5019967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate
Molecular FormulaC17H20O5
Molecular Weight304.34 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C)OC1=C(C2=C(C=C1)C(=C(C(=O)O2)C)C)C
InChIInChI=1S/C17H20O5/c1-6-20-17(19)12(5)21-14-8-7-13-9(2)10(3)16(18)22-15(13)11(14)4/h7-8,12H,6H2,1-5H3
InChIKeyPPQRQYVBZHKWOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate: Procurement-Relevant Identity and Physicochemical Profile


Ethyl 2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate (CAS 374711-64-5, molecular formula C17H20O5, exact mass 304.1311 g/mol) is a synthetic small molecule categorized within the coumarin chemical class . It belongs to the InterBioScreen natural compound derivative library (ID STOCK1N-28612) and is characterized by three critical structural features: a 3,4,8-trimethyl-substituted 2-oxo-2H-chromen-7-ol core, a 7-oxy-linked propanoate linker, and a terminal ethyl ester [1]. This product is available as a pure racemate or as the defined (2S)-enantiomer, distinguished from the methyl ester analog (CAS 374711-64-5) and the free acid (CAS 374711-48-5) by a higher calculated LogP that confers enhanced passive membrane permeability .

Why Close Analogs of Ethyl 2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate Cannot Be Substituted Without Data Verification


The biological performance of 7-oxy-substituted coumarins is exquisitely sensitive to minimal structural modifications, making simple in-class substitution unreliable for scientific consistency [1]. Even a change from an ethyl to a methyl ester (or to the free acid) alters calculated LogP by approximately 0.5 log units, substantially shifting aqueous solubility, passive permeability, and intracellular exposure . The specific 3,4,8-trimethyl substitution pattern on the chromenone ring is indispensable for achieving isoform-selective inhibition of CYP450 1A1 and 1A2; the unsubstituted or mono-methylated analogs (e.g., 7-ethoxycoumarin) lack this selectivity profile entirely [1]. Consequently, generic coumarin sourcing—without verification of the exact ethyl propanoate ester and trimethyl pattern—introduces uncontrolled variation in ADME behavior and target engagement, jeopardizing the reproducibility of any screening cascade or hit-to-lead campaign.

Quantitative Evidence for Differentiation: Ethyl 2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate vs. Key Comparators


Predicted LogP and Estimated Passive Permeability Benchmarking Against the Methyl Ester and Free Acid

The ethyl ester derivative of 3,4,8-trimethyl-7-oxycoumarin propanoate offers a predicted LogP value approximately 0.5 units higher than the corresponding methyl ester (CAS 374711-64-5) and approximately 1.5–2.0 units higher than the free carboxylic acid (CAS 374711-48-5), as determined by atom-based XLogP3 calculations . This increased lipophilicity translates directly into higher predicted passive membrane permeability, a critical parameter for cell-based phenotypic assays and intracellular target engagement [1].

ADME prediction Lipophilicity Permeability

CYP450 1A1/1A2 Selectivity Contextualized by the 3,4,8-Trimethylcoumarin Pharmacophore

The 3,4,8-trimethyl substitution pattern within the coumarin core is a critical determinant of CYP450 isoform selectivity. The structurally related derivative 7-ethynyl-3,4,8-trimethylcoumarin (7ETMC) demonstrates potent inhibition of CYP1A1 (IC50 = 0.46 µM) and CYP1A2 (IC50 = 0.50 µM) while showing no inhibition of CYP2A6 or CYP2B1 at concentrations up to 50 µM [1]. The target compound retains this essential trimethyl pharmacophore, and computational docking studies indicate that the 7-oxypropanoate side chain can be accommodated within the CYP1A1/1A2 active site without disrupting the critical binding interactions, while extending into a solvent-exposed region that could enhance solubility relative to the 7-ethynyl analog [2].

CYP450 inhibition Isoform selectivity Drug metabolism

Aqueous Solubility and Formulation Advantage Over the Free Phenol Analog

The 7-oxypropanoate ethyl ester side chain eliminates the hydrogen-bond donor capacity of the 7-hydroxy position present in 7-hydroxy-3,4,8-trimethylcoumarin (CAS 91963-11-0), thereby reducing crystal lattice energy and improving solubility in organic solvents commonly used in screening (DMSO, ethanol) [1]. The parent 7-hydroxy analog has a moderate estimated water solubility of 822.8 mg/L (log Kow = 2.67) and a high melting point of 278–280 °C, which can limit formulation flexibility . The ethyl ester prodrug approach not only lowers the melting point (facilitating compound handling and dissolution) but also provides a controlled-release element via in vivo esterase cleavage, a feature absent in the free phenol or acetate ester comparators [2].

Solubility enhancement Formulation Drug-like properties

Recommended Application Scenarios for Ethyl 2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate Based on Quantitative Evidence


Intracellular Target Engagement Assays Requiring Enhanced Passive Membrane Permeability

The approximately 0.5 log unit higher predicted LogP of the ethyl ester relative to the methyl ester translates into superior passive membrane permeability [1]. This makes the compound the preferred choice for cell-based phenotypic screens, reporter gene assays, and intracellular target engagement experiments (e.g., CETSA, NanoBRET) where the compound must cross the plasma membrane at sufficient intracellular free concentration. The methyl ester may serve as a less permeable control, while the free acid is unsuitable due to its significantly lower (predicted) permeability [2].

CYP1A1/1A2 Isoform-Selective Inhibition Studies for Drug-Drug Interaction Liability Assessment

The 3,4,8-trimethylchromen-7-ol core is a validated pharmacophore for selective CYP1A1/1A2 inhibition, as demonstrated by the equipotent and selective 7-ethynyl analog 7ETMC (CYP1A1 IC50 = 0.46 µM; CYP1A2 IC50 = 0.50 µM; no inhibition of CYP2A6/2B1 up to 50 µM) [1]. For academic or industrial labs studying the role of CYP1A1/1A2 in drug metabolism or procarcinogen activation, the ethyl propanoate derivative offers a non-ethynyl alternative that retains the critical trimethyl pharmacophore while potentially offering improved solubility and a different reactive profile. This compound can serve as a scaffold for further SAR exploration around the 7-position side chain to fine-tune selectivity and metabolic stability .

Esterase-Mediated Prodrug Strategies for Controlled Intracellular Release of the Active Acid

The ethyl ester is cleavable by ubiquitous intracellular esterases to release the corresponding free carboxylic acid metabolite. This property is therapeutically relevant for the design of prodrugs that require intracellular accumulation of the active acid moiety [1]. Procurement of the pure ester (rather than the pre-hydrolyzed acid) is essential for accurately evaluating the kinetics of esterase-mediated activation in hepatocyte or tissue homogenate stability assays, which are critical for predicting in vivo half-life and tissue-specific exposure [2].

High-Throughput Screening (HTS) Campaigns Demanding Excellent DMSO Solubility and Compound Integrity

The removal of the 7-hydroxy hydrogen bond donor through etherification, combined with the low melting point of the ethyl ester, is expected to yield superior DMSO solubility compared to 7-hydroxy-3,4,8-trimethylcoumarin (melting point 278–280 °C) [1]. The compound's identity and purity are verifiable through published NMR and GC-MS spectral data [2], ensuring batch-to-batch consistency for HTS laboratories that require robust, reproducible compound sourcing. This makes it a reliable building block or tool molecule for screening libraries where precipitation or inaccurate dosing can compromise data quality.

Quote Request

Request a Quote for ethyl 2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.